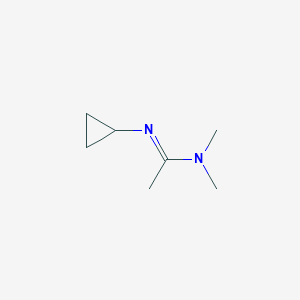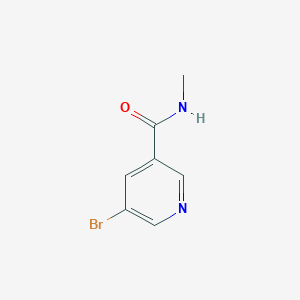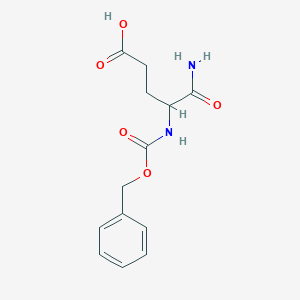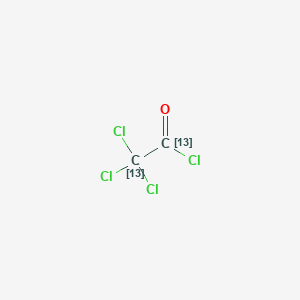
Cloruro de tricloroacetilo-13C2
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Trichloroacetyl Chloride-13C2 can be understood by examining the synthesis of similar compounds. For instance, trichloromethyl chloroformate, also known as "diphosgene," is synthesized and studied for its conformational properties in both gaseous and condensed phases . Similarly, the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of AlCl3 leads to the formation of a trichlorobut-en-one compound . These studies suggest that trichloroacetyl chloride derivatives can be synthesized through various chlorination reactions and the use of catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to Trichloroacetyl Chloride-13C2 can be analyzed through spectroscopy and electron diffraction. For example, the microwave spectrum of isotopic species of acetyl chloride provides insights into the internal rotation and chlorine nuclear quadrupole coupling constants, which are indicative of the bond character within the molecule . The structure and conformation of dichloroacetyl chloride have been determined by gas-phase electron diffraction, revealing the existence of syn and gauche conformers . These findings can be extrapolated to understand the molecular structure of Trichloroacetyl Chloride-13C2.
Chemical Reactions Analysis
The chemical reactivity of trichloroacetyl chloride derivatives is highlighted in several studies. Trichloromethanesulfonyl chloride, a related compound, is used for the α-chlorination of aldehydes, showcasing its efficiency as a chlorinating reagent . Trityl chloride, another related compound, is used as a catalyst in the synthesis of various heterocyclic compounds, indicating its role in promoting reactions through the in situ generation of carbocations . These studies provide a basis for understanding the types of chemical reactions that Trichloroacetyl Chloride-13C2 might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of trichloroacetyl chloride derivatives can be deduced from the properties of similar compounds. For instance, the conformational properties of trichloromethyl chloroformate have been studied, and its structure has been determined by X-ray diffraction . The gas-phase structures of trifluoroacetyl chloride and chlorodifluoroacetyl chloride have been determined by electron diffraction, providing information on the geometric structures of these molecules . These studies help in understanding the physical and chemical properties that Trichloroacetyl Chloride-13C2 might exhibit.
Aplicaciones Científicas De Investigación
Síntesis de dihidro-1H-benzindoles
Cloruro de tricloroacetilo-13C2: se utiliza en la síntesis de dihidro-1H-benzindoles . Estos compuestos son importantes en química medicinal debido a su actividad biológica, incluyendo propiedades antiinflamatorias y anticancerígenas. El uso de This compound en este contexto permite la incorporación de isótopos estables, lo cual es crucial para rastrear el destino de las moléculas en sistemas biológicos o en el medio ambiente.
Creación de 3-alquilbenzoxazolonas
Otra aplicación es en la creación de 3-alquilbenzoxazolonas . Estos compuestos heterocíclicos son intermedios valiosos en la síntesis orgánica y se pueden utilizar para producir varios productos farmacéuticos. El etiquetado 13C2 de Cloruro de tricloroacetilo es particularmente útil para la espectroscopia de RMN, proporcionando información detallada sobre la estructura molecular de los compuestos sintetizados.
Productos farmacéuticos y compuestos de protección de plantas
This compound: juega un papel en la fabricación de productos farmacéuticos y compuestos de protección de plantas . Su reactividad y la presencia de los isótopos 13C2 lo convierten en un compuesto valioso para desarrollar nuevos fármacos y agroquímicos con perfiles de eficacia y seguridad mejorados.
Fabricación de ésteres y anhídridos de ácido tricloroacético
El compuesto también se emplea en la fabricación de ésteres y anhídridos del ácido tricloroacético . Estos derivados se utilizan en una variedad de reacciones y procesos químicos, incluyendo como reactivos en la síntesis orgánica o como intermedios en la producción de moléculas más complejas.
Intermedio de síntesis orgánica
Como intermedio en la síntesis orgánica, This compound está involucrado en varias transformaciones químicas . Su estabilidad en diferentes condiciones y la capacidad de introducir etiquetas isotópicas lo convierten en una herramienta versátil en la síntesis de moléculas orgánicas complejas.
Química analítica
En química analítica, This compound se puede utilizar como un agente de derivatización para la cuantificación de compuestos por espectrometría de masas . Los isótopos 13C2 proporcionan una diferencia de masa distinta que ayuda en la identificación y cuantificación de analitos en mezclas complejas.
Safety and Hazards
Mecanismo De Acción
Target of Action
Trichloroacetyl Chloride-13C2 is the acyl chloride of trichloroacetic acid . Its primary targets are typically organic compounds that contain hydroxyl groups, such as alcohols and amines . These compounds react with Trichloroacetyl Chloride-13C2 to form esters and amides, respectively .
Mode of Action
Trichloroacetyl Chloride-13C2 interacts with its targets through a process known as acylation . In this reaction, the chlorine atom in the acyl chloride is replaced by the nucleophilic oxygen or nitrogen atom of the alcohol or amine . This results in the formation of an ester or amide, along with the release of a chloride ion .
Biochemical Pathways
The exact biochemical pathways affected by Trichloroacetyl Chloride-13C2 can vary depending on the specific targets it interacts with. It is known to be involved in the synthesis of pharmaceuticals and plant protection compounds . The resulting esters and amides can play various roles in these biochemical pathways, often serving as intermediates in further reactions .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve reactions with various endogenous compounds, potentially leading to the formation of various metabolites .
Result of Action
The molecular and cellular effects of Trichloroacetyl Chloride-13C2’s action depend on the specific compounds it reacts with. In general, its acylation reactions can lead to significant changes in the structure and function of target molecules . This can have various downstream effects, potentially influencing a wide range of biological processes .
Action Environment
The action, efficacy, and stability of Trichloroacetyl Chloride-13C2 can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its acylation reactions . Additionally, its stability can be influenced by temperature and exposure to light .
Propiedades
IUPAC Name |
2,2,2-trichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOMCVHYWHZJE-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434855 | |
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165399-57-5 | |
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)


![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
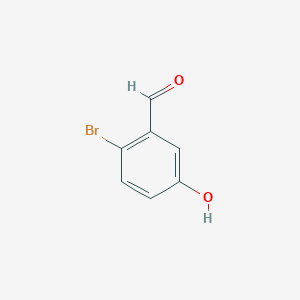

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)
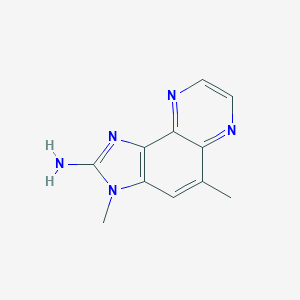
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
